6-Nitrochrysene

説明

Environmental Presence and Formation Pathways

6-Nitrochrysene is not a commercially produced chemical but is formed in the environment through specific chemical reactions. nih.gov It primarily originates from the reaction of its parent compound, chrysene (B1668918), with nitrogen dioxide in the atmosphere. ontosight.ai This process is particularly prevalent in urban areas with higher levels of air pollution. ontosight.ai Combustion processes, such as those from vehicle engines and industrial facilities, are significant sources of the precursors for this compound formation. ontosight.aiasm.org As a result, this compound has been detected in various environmental matrices, including airborne particulate matter, water, and soil. ontosight.ainih.gov

The formation of this compound can also occur through the nitration of chrysene in the presence of nitrogen dioxide. iarc.fr Research has shown that the nitration of chrysene to mononitrochrysene can happen in the presence of 19 mg/m³ of nitrogen dioxide. iarc.fr

Table 1: Environmental Detection of this compound

| Environmental Matrix | Location | Concentration Range |

|---|---|---|

| Airborne Particulate Matter | Urban Areas | Subnanogram per cubic meter (ng/m³) range |

| Airborne Particulate Matter | Rural/Remote Locations | Lower and subpicogram per cubic meter (pg/m³) range |

| Diesel Engine Exhaust (B20) | - | 1.9 ng/hp-h (without catalyst), 58 ng/hp-h (with oxidation catalyst) |

| Diesel Engine Exhaust (2D) | - | 11 ng/hp-h (without catalyst), 56 ng/hp-h (with oxidation catalyst) |

Data sourced from various environmental studies. nih.gov

Academic Significance and Research Trajectories

The academic interest in this compound stems primarily from its potent carcinogenic and mutagenic properties. ontosight.ainih.govasm.org It is considered one of the most potent carcinogens evaluated in the newborn mouse assay. uconn.eduresearchgate.net Research has demonstrated its ability to induce tumors in various tissues in animal models. ontosight.ai A significant portion of the research on this compound has focused on understanding its metabolic activation pathways, which are the biochemical processes that convert the compound into a form that can damage DNA. researchgate.netacs.orgoup.com

Two primary metabolic activation pathways have been identified for this compound:

Nitroreduction: This pathway involves the reduction of the nitro group to form reactive intermediates like N-hydroxy-6-aminochrysene. nih.govresearchgate.netaacrjournals.org

Ring Oxidation and Nitroreduction: This combined pathway leads to the formation of metabolites such as trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene. oup.comaacrjournals.orgoup.com

These reactive metabolites can bind to DNA, forming DNA adducts, which are a form of DNA damage that can lead to mutations if not repaired. uconn.eduacs.org The formation of these adducts is a critical step in the initiation of cancer. uconn.edu

Current and future research trajectories are focused on several key areas:

DNA Adducts and Mutagenesis: Detailed characterization of the specific DNA adducts formed by this compound metabolites and their roles in inducing specific types of mutations. uconn.eduacs.org Studies have identified major DNA adducts at the C8 and N² positions of 2'-deoxyguanosine (B1662781) and the C8 position of 2'-deoxyadenosine. acs.org

Translesion Synthesis (TLS): Investigating how cells bypass the DNA damage caused by this compound adducts, a process that can be error-prone and lead to mutations. nih.gov

Bioremediation: Exploring the potential of microorganisms, such as the fungus Cunninghamella elegans, to metabolize and potentially detoxify this compound. asm.org This fungus has been shown to convert this compound into sulfate (B86663) conjugates, which may be a step towards detoxification. asm.org

Table 2: Key Metabolites of this compound in Research

| Metabolite | Formation Pathway | Significance |

|---|---|---|

| 6-Amino-chrysene | Nitroreduction | A known carcinogen itself, formed by intestinal microflora. iarc.frasm.org |

| N-Hydroxy-6-aminochrysene | Nitroreduction | A critical intermediate that can react with DNA. researchgate.netaacrjournals.org |

| trans-1,2-Dihydroxy-1,2-dihydro-6-nitrochrysene | Ring Oxidation | A proximate carcinogenic form in the rat mammary gland. acs.org |

| trans-1,2-Dihydroxy-1,2-dihydro-6-aminochrysene | Ring Oxidation and Nitroreduction | A key metabolite leading to the formation of DNA adducts. aacrjournals.orgoup.com |

This table highlights some of the most studied metabolites in this compound research.

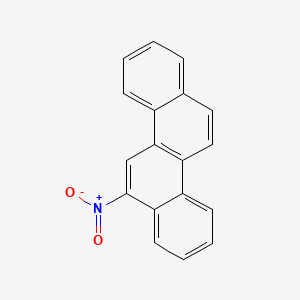

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-nitrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWLTQJFZUYROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075454 | |

| Record name | 6-Nitrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chrome-red thick prismatic crystals or orange-yellow needles (recrystallized from pyridine or xylene). (NTP, 1992), Yellow, orange-yellow, or chrome red solid; [HSDB] | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes without decomposition (NTP, 1992), Sublimes without decomposition | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in cold ethanol, diethyl ether and carbon disulfide; somewhat more soluble in benzene and acetic acid; soluble in hot nitrobenzene | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 6-Nitrochrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow needles from benzene, Orange-yellow needles, Chrome-red, thick prismatic crystals | |

CAS No. |

7496-02-8 | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7496-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7496-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrochrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITROCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82ZK83O33Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

408 °F (NTP, 1992), approximately 215 °C (decomposes) | |

| Record name | 6-NITROCHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Nitrochrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Metabolic Activation and Biotransformation of 6 Nitrochrysene

Enzymatic Pathways and Catalytic Systems

The metabolic fate of 6-nitrochrysene is determined by a variety of enzyme systems that catalyze its conversion into more polar and excretable compounds, which can also be highly reactive intermediates.

Cytochrome P450 (CYP) enzymes play a crucial role in the initial oxidative metabolism of this compound. biosynth.com These monooxygenases introduce oxygen into the chrysene (B1668918) ring system, a process known as ring oxidation. researchgate.net Studies using human hepatic and pulmonary microsomes have demonstrated that different CYP isoforms are responsible for metabolizing this compound. nih.gov

In human liver microsomes, CYP1A2 is primarily responsible for the formation of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene (1,2-DHD-6-NC), while CYP3A4 is the major enzyme involved in the formation of 6-aminochrysene via nitroreduction. nih.gov Further metabolism of 1,2-DHD-6-NC also appears to involve CYP3A4. nih.gov In human lung tissue, CYP1A1 is suggested to play the principal role in the conversion of this compound to 1,2-DHD-6-NC. nih.gov The filamentous fungus Cunninghamella elegans also utilizes cytochrome P-450 monooxygenases to form nitroarene oxides from this compound, which then rearrange to form phenols. asm.orgnih.gov This ring oxidation can lead to the formation of various dihydrodiols, such as 1,2-DHD-6-NC and trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene (B220478). oup.com

Research has also shown that this compound can induce the expression of CYP1A1, suggesting it can enhance its own metabolic activation. nih.govresearchgate.net

Nitroreduction is a critical metabolic activation pathway for this compound. asm.orgresearchgate.net This process involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. The resulting N-hydroxy arylamine, specifically N-hydroxy-6-aminochrysene, is a highly reactive intermediate capable of forming DNA adducts. researchgate.netoup.com

This reductive metabolism is carried out by various enzymes, including cytosolic nitroreductases found in mammalian tissues and, significantly, by anaerobic bacteria present in the intestinal microflora. nih.govnih.govnih.govasm.org Studies using intestinal microflora from humans, rats, and mice have shown the capacity to reduce this compound to 6-aminochrysene and other metabolites. nih.govnih.gov This highlights the important role of gut bacteria in the metabolic activation of this compound. asm.orgnih.gov In some biological systems, both ring oxidation and nitroreduction pathways occur, leading to the formation of metabolites like trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene. nih.govnih.gov

Sulfate (B86663) conjugation represents a phase II metabolic pathway that typically serves as a detoxification mechanism. In this process, a sulfotransferase enzyme catalyzes the transfer of a sulfonate group to a hydroxylated metabolite.

The fungus Cunninghamella elegans extensively metabolizes this compound via this pathway. asm.orgasm.org After initial oxidation by cytochrome P-450 to form isomeric phenols, these intermediates are conjugated with sulfate. asm.org Within six days of exposure, approximately 74% of the initial this compound was converted into two main metabolites: this compound 1-sulfate and this compound 2-sulfate. nih.govasm.org This conjugation increases the water solubility of the metabolites, facilitating their elimination and representing a likely detoxification route in this organism, in contrast to the activation pathways often seen in mammals. asm.org

Identification and Characterization of Metabolites

The biotransformation of this compound results in a variety of metabolites, which have been isolated and identified using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR). These metabolites can be broadly categorized into products of nitroreduction and products of ring oxidation.

Metabolites formed through the reduction of the nitro group are key products of this compound biotransformation, particularly by intestinal microflora. nih.govasm.org These products are central to the genotoxicity of the parent compound. nih.gov

Key identified nitroreduction products include:

6-Amino-chrysene (6-AC): The primary product of complete nitroreduction. nih.govasm.org

6-Nitrosochrysene (B47708) (6-NOC): An intermediate in the reduction pathway. nih.govasm.org

N-formyl-6-aminochrysene (6-FAC): Another metabolite identified in studies with intestinal microflora. nih.govasm.org

N-hydroxy-6-aminochrysene (N-OH-6-AC): A critical reactive intermediate that leads to DNA adduct formation. researchgate.netoup.comnih.gov

| Metabolite Name | Abbreviation | Biological System of Identification |

|---|---|---|

| 6-Amino-chrysene | 6-AC | Intestinal Microflora (Human, Rat, Mouse), Rat Liver |

| 6-Nitrosochrysene | 6-NOC | Intestinal Microflora (Human) |

| N-formyl-6-aminochrysene | 6-FAC | Intestinal Microflora (Human) |

| N-hydroxy-6-aminochrysene | N-OH-6-AC | Mammalian Systems (Inferred Intermediate) |

Oxidation of the aromatic ring system of this compound by cytochrome P450 enzymes produces hydroxylated metabolites, including dihydrodiols and quinones. nih.govaacrjournals.org Some of these can be further metabolized through nitroreduction.

Identified ring oxidation products include:

trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC): A major metabolite formed in human liver and lung microsomes and by rat liver preparations. nih.govoup.comnih.gov

trans-9,10-dihydroxy-9,10-dihydroxy-6-nitrochrysene (9,10-DHD-6-NC): Identified in human bronchial explants and rat urine. nih.govaacrjournals.orgnih.gov

Chrysene-5,6-quinone: Detected in fecal metabolites of rats. nih.govaacrjournals.org

trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene (1,2-DHD-6-AC): A product of both ring oxidation and nitroreduction, identified as a key proximate carcinogen in mice. nih.govnih.gov

This compound 1-sulfate & this compound 2-sulfate: Sulfate conjugates formed by the fungus Cunninghamella elegans. nih.govasm.org

| Metabolite Name | Abbreviation | Biological System of Identification |

|---|---|---|

| trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | 1,2-DHD-6-NC | Human Liver/Lung Microsomes, Rat Liver |

| trans-9,10-dihydroxy-9,10-dihydroxy-6-nitrochrysene | 9,10-DHD-6-NC | Human Bronchial Explants, Rat Feces/Urine |

| Chrysene-5,6-quinone | - | Human Liver Microsomes, Rat Feces |

| trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene | 1,2-DHD-6-AC | Human Liver/Lung Microsomes, Preweanling Mouse |

| This compound 1-sulfate | - | Fungus (Cunninghamella elegans) |

| This compound 2-sulfate | - | Fungus (Cunninghamella elegans) |

Metabolites from Combined Ring Oxidation and Nitroreduction

The metabolic activation of this compound can proceed through a pathway that involves both the oxidation of the aromatic ring and the reduction of the nitro group. oup.comresearchgate.net This combined pathway is significant as it leads to the formation of highly reactive metabolites. researchgate.netacs.org

A key metabolite resulting from this dual process is trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC), which is formed via ring oxidation. researchgate.netacs.org Subsequent nitroreduction of 1,2-DHD-6-NC yields trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (1,2-DHD-6-AC) and ultimately trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C). oup.comacs.orgnih.gov Research suggests that 1,2-DHD-6-NHOH-C is a putative ultimate genotoxic metabolite of 6-NC, responsible for the formation of major DNA adducts observed in the mammary glands of rats treated with 6-NC. researchgate.netacs.org The mutational profile of 1,2-DHD-6-NHOH-C has been found to be the most similar to that of the parent compound, 6-NC, in vivo. oup.com

Another metabolite identified in human bronchial explants that arises from this combined pathway is trans-1,2-dihydroxy-1,2-dihydro-6-aminochyrsene. researchgate.netnih.gov The formation of these diol-derivatives is considered a crucial step in the metabolic activation of this compound. nih.gov

Comparative Metabolism in Biological Systems

The metabolism of this compound has been investigated across various biological systems, revealing both similarities and differences in the metabolic pathways and the resulting metabolites. These studies are crucial for extrapolating findings from experimental models to human scenarios.

Mammalian In Vitro Models (e.g., Human Tissues, Isolated Hepatocytes)

In vitro studies using human tissues have demonstrated the capacity of human enzymes to metabolize this compound through both ring oxidation and nitroreduction pathways. oup.com Microsomes prepared from human liver and lung tissues metabolize this compound to several products, including trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene (1,2-DHD-6-NC), trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene (9,10-DHD-6-NC), 6-aminochrysene, and chrysene-5,6-quinone, with quantitative differences observed between the two tissues. nih.gov Notably, the formation of the major metabolite, 1,2-DHD-6-NC, was significantly higher in hepatic microsomes compared to pulmonary microsomes. nih.gov

Studies on primary cultures of human breast cells and various human breast cell lines (MCF-10A, MCF-7, and MDA-MB-435s) have also been conducted. nih.gov These models showed the formation of metabolites derived from both ring oxidation and nitroreduction. nih.gov The metabolites identified included 1,2-DHD-6-NC, 6-aminochrysene (6-AC), and chrysene-5,6-quinone (C-5,6-Q). nih.gov Additionally, 1,2-dihydroxy-6-aminochrysene (1,2-DH-6-AC) was detected. nih.gov The levels of these metabolites varied depending on the concentration of 6-NC and the specific breast tissue or cell line used. nih.gov Among the cell lines, MCF-7 was found to be the most efficient at metabolizing 6-NC into genotoxic metabolites. nih.gov

Investigations using explants of human bronchus have also shown the metabolism of this compound to a range of metabolites, including 9,10-DHD-6-NC, 1,2-DHD-6-NC, 6-aminochrysene, and trans-1,2-dihydroxy-1,2-dihydro-6-aminochyrsene. researchgate.netnih.gov There was wide variation in the levels and proportions of these metabolites among explants from different individuals. researchgate.netnih.gov

Isolated rat hepatocytes have also been used as an in vitro model, where treatment with this compound led to the formation of DNA adducts. researchgate.net

| Metabolite | Concentration Range (pmol/mg protein) in Human Breast Cells |

|---|---|

| trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC) | Not detected to 15.6 ± 1.0 |

| 6-aminochrysene (6-AC) | 11.5 ± 4.0 to 155 ± 10.2 |

| chrysene-5,6-quinone (C-5,6-Q) | 18.3 ± 10.8 to 196.7 ± 15.4 |

| 1,2-dihydroxy-6-aminochrysene (1,2-DH-6-AC) | Not detected to 50.4 ± 9.8 |

Data sourced from studies on primary cultures of human breast cells incubated with [3H]6-NC for 24 hours. nih.gov

In Vivo Animal Models (e.g., Rodent Organ Systems)

In vivo studies in rodents have provided valuable insights into the metabolic fate of this compound. In preweanling mice, this compound is a potent lung and liver carcinogen. researchgate.net The metabolism in these animals involves both in vitro metabolism by liver S9 fractions and in vivo biotransformation. researchgate.net Studies in newborn mice have evaluated the tumorigenic activities of this compound and its metabolites. nih.gov In these models, trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene showed significant tumorigenic activity in the lung, comparable to the parent compound. nih.gov In the liver of newborn mice, trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene was found to be more active than this compound itself. nih.gov These findings support the hypothesis that metabolic activation occurs via ring oxidation to trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, followed by nitroreduction. nih.gov

In rats, metabolism studies have identified several metabolites in excreta. Following administration, the major component found in feces was unchanged this compound. nih.gov However, metabolites such as trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene (1,2-DHD-6-NC), chrysene-5,6-quinone, and 6-aminochrysene were also identified in the feces. nih.gov The urine contained 6-aminochrysene, 1,2-DHD-6-NC, and trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene (9,10-DHD-6-NC) as the major free products. nih.gov Furthermore, incubation of this compound with rat liver metabolic activation systems resulted in the formation of 1,2-DHD-6-NC and 6-aminochrysene as the main metabolites. nih.gov

| Biological Matrix | Animal Model | Identified Metabolites |

|---|---|---|

| Feces | Rat | This compound (major), trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, chrysene-5,6-quinone, 6-aminochrysene |

| Urine | Rat | 6-aminochrysene, trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene |

| Liver | Newborn Mouse | trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene (more active than parent compound) |

| Lung | Newborn Mouse | trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene |

Data compiled from in vivo studies in rodents. nih.govnih.gov

Microbial and Fungal Biotransformation Studies

The biotransformation of this compound is not limited to mammalian systems; microorganisms also play a significant role in its metabolism. Intestinal microflora, for instance, are capable of metabolizing this compound. nih.gov Mixed cultures of rat and mouse intestinal bacteria, as well as pure cultures of anaerobic bacteria, have been shown to reduce this compound to 6-aminochrysene. nih.gov More detailed studies using a semicontinuous culture system for intestinal microflora identified 6-aminochrysene (6-AC), N-formyl-6-aminochrysene (6-FAC), and 6-nitrosochrysene (6-NOC) as metabolites. nih.gov The rate of this nitroreduction was found to differ among human, rat, and mouse intestinal microflora, with human microflora showing the greatest metabolic activity. nih.gov

Fungal biotransformation has been notably studied using the filamentous fungus Cunninghamella elegans. asm.orgasm.orgnih.govclu-in.orgnih.gov This fungus metabolizes this compound primarily through ring oxidation followed by conjugation. asm.orgasm.orgnih.gov After a 6-day incubation period, approximately 74% of the added this compound was converted into two isomeric sulfate conjugates: this compound-1-sulfate and this compound-2-sulfate. nih.govasm.orgnih.gov This metabolic pathway in C. elegans is distinct from the primary activation pathways seen in mammals and is considered a detoxification process, as the resulting sulfate conjugates are generally less toxic. asm.org

| Microorganism | Metabolic Pathway | Identified Metabolites |

|---|---|---|

| Intestinal Microflora (Human, Rat, Mouse) | Nitroreduction | 6-aminochrysene, N-formyl-6-aminochrysene, 6-nitrosochrysene |

| Cunninghamella elegans (Fungus) | Ring Oxidation and Conjugation | This compound-1-sulfate, this compound-2-sulfate |

Data from microbial and fungal biotransformation studies. nih.govnih.govasm.orgnih.gov

Mechanisms of 6 Nitrochrysene Induced Genotoxicity

DNA Adduct Formation and Structural Elucidation

The metabolic activation of 6-nitrochrysene proceeds through two primary pathways: a simple nitroreduction pathway and a more complex pathway involving both ring oxidation and nitroreduction. oup.comresearchgate.net These metabolic routes generate electrophilic species that react with the nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine (B156593), to form a variety of DNA adducts. uconn.edu

Covalent Adducts with Deoxyguanosine

Metabolic activation of this compound leads to the formation of several key adducts with deoxyguanosine (dG). The nitroreduction pathway, which involves the reduction of the nitro group to a reactive N-hydroxyamino group, results in the formation of two major dG adducts: N-(deoxyguanosin-8-yl)-6-aminochrysene (N-(dG-8-yl)-6-AC) and 5-(deoxyguanosin-N²-yl)-6-aminochrysene (5-(dG-N²-yl)-6-AC). researchgate.netacs.org

The combined pathway of ring oxidation and nitroreduction produces what is considered the ultimate genotoxic metabolite, trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C). oup.comnih.gov This metabolite reacts with deoxyguanosine to form the major adduct detected in the mammary glands of rats treated with this compound, identified as 5-(dG-N²-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (5-(dG-N²-yl)-1,2-DHD-6-AC). nih.gov Another adduct, N-(dG-8-yl)-1,2-DHD-6-AC, is also formed through this pathway. nih.gov

Table 1: Major Deoxyguanosine Adducts of this compound

| Adduct Name | Abbreviation | Metabolic Pathway |

|---|---|---|

| N-(deoxyguanosin-8-yl)-6-aminochrysene | N-(dG-8-yl)-6-AC | Nitroreduction |

| 5-(deoxyguanosin-N²-yl)-6-aminochrysene | 5-(dG-N²-yl)-6-AC | Nitroreduction |

| 5-(dG-N²-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene | 5-(dG-N²-yl)-1,2-DHD-6-AC | Ring Oxidation & Nitroreduction |

| N-(deoxyguanosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene | N-(dG-8-yl)-1,2-DHD-6-AC | Ring Oxidation & Nitroreduction |

Covalent Adducts with Deoxyadenosine (B7792050)

In addition to forming adducts with deoxyguanosine, reactive metabolites of this compound also bind to deoxyadenosine (dA). The nitroreduction pathway yields a significant deoxyadenosine adduct, N-(deoxyadenosin-8-yl)-6-aminochrysene (N-(dA-8-yl)-6-AC). researchgate.netnih.gov This adduct is noteworthy for its resistance to nucleotide excision repair, being repaired much more slowly than other this compound-derived adducts. researchgate.netnih.govnih.gov The slower repair of the N-(dA-8-yl)-6-AC adduct suggests its potential for persistence in mammalian tissues, contributing to the carcinogenicity of the parent compound. nih.gov In some instances, the deamination of the N-(dA-8-yl)-6-AC adduct can lead to the formation of N-(deoxyinosin-8-yl)-6-aminochrysene. nih.goviarc.fr

Regio- and Stereoselectivity of Adduct Formation

The formation of this compound-DNA adducts exhibits both regio- and stereoselectivity. The regioselectivity is evident in the preferential binding of metabolites to specific positions on the DNA bases, such as the C8 and N² positions of guanine and the C8 position of adenine. acs.orgnih.gov

Stereoselectivity plays a crucial role in the genotoxicity of this compound. The metabolic formation of trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC), a key intermediate in the combined activation pathway, is stereoselective. acs.org Studies using rat liver microsomes have shown that the ratio of the (-)-[R,R]- and (+)-[S,S]-enantiomers of 1,2-DHD-6-NC is approximately 88:12. acs.org Subsequent mutagenicity studies have demonstrated that the [R,R]-isomer is a significantly more potent mutagen than the [S,S]-isomer. nih.govacs.org This suggests that the stereochemical course of metabolism significantly influences the carcinogenic and mutagenic activities of this compound. acs.org

Mutagenic Properties and Mutational Spectra Analysis

The formation of DNA adducts by this compound metabolites is a primary driver of its mutagenic activity. These adducts can lead to mispairing during DNA replication, resulting in a characteristic spectrum of mutations.

In Vitro Mutagenicity Assays in Prokaryotic and Eukaryotic Cells

This compound has been shown to be a potent mutagen in various in vitro assay systems. In prokaryotic systems, such as Salmonella typhimurium strains TA98 and TA100, this compound exhibits significant mutagenic activity. nih.gov

In eukaryotic cells, the mutagenic potential of this compound and its metabolites has been extensively studied. In Chinese hamster ovary (CHO) cells, 6-nitrosochrysene (B47708), a metabolite from the nitroreduction pathway, predominantly induces base-pair substitutions at A:T base pairs. nih.gov In contrast, 1,2-DHD-6-AC, a metabolite from the combined pathway, primarily causes G:C base-pair substitutions in the Hprt gene of CHO cells. nih.govoup.com Specifically, these substitutions include G:C → T:A and G:C → C:G transversions, and G:C → A:T transitions. oup.com

Studies in a rat mammary epithelial cell line have compared the mutational profiles of this compound and its metabolites in the cII gene. oup.comnih.gov The metabolite whose mutational profile most closely resembled that of this compound in vivo was trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C). oup.comnih.gov The [R,R]-enantiomer of 1,2-DHD-6-NC was found to be a more potent mutagen than the [S,S]-isomer, inducing mainly G:C to T:A, A:T to G:C, and A:T to T:A mutations. nih.govacs.org

Table 2: In Vitro Mutagenicity of this compound and its Metabolites

| Cell Line | Gene Target | Compound | Major Mutation Types |

|---|---|---|---|

| Salmonella typhimurium TA98/TA100 | Not specified | This compound | Not specified |

| Chinese Hamster Ovary (CHO) | Hprt | 6-Nitrosochrysene | A:T base-pair substitutions |

| Chinese Hamster Ovary (CHO) | Hprt | 1,2-DHD-6-AC | G:C base-pair substitutions (G:C→T:A, G:C→C:G, G:C→A:T) |

| Rat Mammary Epithelial Cells | cII | [R,R]-1,2-DHD-6-NC | G:C→T:A, A:T→G:C, A:T→T:A |

In Vivo Mutational Profiling in Genomic Targets

In vivo studies in rats have provided critical insights into the mutational signature of this compound. In the mammary glands of transgenic rats treated with this compound, the most frequent mutations observed in the cII gene were A:T > G:C, A:T > T:A, and G:C > T:A, which together accounted for over 70% of the mutations. oup.comnih.govoup.com Other induced mutations included G:C to C:G transversions. nih.gov

In the lungs of CD-1 mice, K-ras mutations were observed in both adenomas and adenocarcinomas following treatment with this compound and its metabolites. oup.com The mutations were primarily at G:C base pairs in codons 12 and 13 of the K-ras gene. oup.com

The consistency between the mutational profile of the metabolite 1,2-DHD-6-NHOH-C in vitro and that of this compound in vivo, coupled with the nature of the DNA adducts formed, provides strong evidence that the combined pathway of ring oxidation and nitroreduction is the primary route for the metabolic activation and genotoxicity of this compound in target tissues. oup.comnih.gov

Cellular Responses to DNA Damage

The cellular reaction to DNA damage induced by this compound (6-NC) is multifaceted, involving a series of defense mechanisms. However, the specific nature of 6-NC-derived DNA adducts challenges these systems, contributing to the compound's potent carcinogenicity. nih.gov

Nucleotide Excision Repair (NER) Efficiency of DNA Adducts

The primary cellular defense mechanism against bulky DNA lesions, such as those formed by 6-NC, is Nucleotide Excision Repair (NER). uconn.edu However, the efficiency of NER varies significantly depending on the specific structure of the 6-NC-DNA adduct. iarc.fr Studies have shown that adducts derived from 6-NC are generally repaired less efficiently than other bulky lesions, which may allow them to persist in tissues and contribute to tumor initiation. nih.gov

Research comparing the NER efficiency of different adducts in human cell extracts has revealed a clear hierarchy of resistance to repair. nih.gov The adenine adduct, N-(deoxyadenosin-8-yl)-6-aminochrysene (N-(dA-8-yl)-6-AC), is repaired much more slowly than the corresponding guanine adducts. uconn.eduresearchgate.netfigshare.com Specifically, the N-(dA-8-yl)-6-AC adduct is notably resistant to NER. acs.org Furthermore, adducts formed through the combined ring-oxidation and nitroreduction pathway, such as N-(deoxyguanosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (N-(dG-8-yl)-1,2-DHD-6-AC), are more resistant to repair than those from the simple nitroreduction pathway, like N-(deoxyguanosin-8-yl)-6-aminochrysene (N-(dG-8-yl)-6-AC), by a factor of approximately two. nih.govacs.org

The slow repair of these various lesions is considered a key factor in the powerful carcinogenicity of 6-NC. nih.gov

Table 1: Relative Resistance of this compound DNA Adducts to Nucleotide Excision Repair (NER)

| Adduct Name | Metabolic Pathway | NER Resistance Ranking (Most to Least Resistant) |

| N-(deoxyadenosin-8-yl)-6-aminochrysene (N-(dA-8-yl)-6-AC) | Nitroreduction | 1 (Most Resistant) |

| N-(dG-8-yl)-1,2-DHD-6-AC | Ring Oxidation & Nitroreduction | 2 |

| 5-(deoxyguanosin-N²-yl)-6-aminochrysene (5-(dG-N²-yl)-6-AC) | Nitroreduction | 3 |

| N-(deoxyguanosin-8-yl)-6-aminochrysene (N-(dG-8-yl)-6-AC) | Nitroreduction | 3 (Similar to 5-(dG-N²-yl)-6-AC) |

This table summarizes findings from studies on the relative NER efficiency of major 6-NC derived DNA adducts. nih.gov

DNA Replication Bypass Mechanisms

When DNA lesions are not repaired before DNA replication, cells may employ specialized low-fidelity translesion synthesis (TLS) DNA polymerases to bypass the damage and prevent replication fork collapse. uconn.edu This process, however, is often error-prone and a major source of mutations. uconn.edu

Studies on the replication of the slowly repaired N-(dA-8-yl)-6-AC adduct in human embryonic kidney (HEK 293T) cells have elucidated the roles of several TLS polymerases. nih.gov In polymerase-competent cells, the bypass efficiency for this adduct is approximately 83%. researchgate.netnih.gov This bypass is significantly mediated by human DNA polymerase η (hPol η) and polymerase κ (hPol κ); in the absence of these two, the TLS efficiency drops to just 26%. researchgate.netnih.gov

The fidelity of the bypass varies by polymerase. The process results in a notable mutation frequency of 12.7% in proficient HEK 293T cells, with A→T transversions being the predominant mutation. researchgate.netnih.gov

hPol η is primarily involved in error-free bypass of the adduct. nih.gov

hPol κ and hPol ζ are implicated in error-prone bypass. nih.gov

The mutation frequency increases to 17.8% in cells deficient in hPol η, while it decreases to 3.3% and 3.9% in cells deficient in hPol κ and hPol ζ, respectively. nih.gov A more than 90% reduction in mutation frequency was observed when hPol ζ was knocked out and hPol κ was knocked down, indicating their critical roles in the mutagenic bypass of this specific lesion. nih.gov Similarly, the N-(dG-8-yl)-6-AC adduct can stall DNA replication and is mutagenic, inducing mainly G→T transversions. researchgate.net

Table 2: Role of Translesion Synthesis (TLS) Polymerases in Bypassing the N-(dA-8-yl)-6-AC Adduct in Human Cells

| Cell Condition | TLS Efficiency | Mutation Frequency (MF) | Predominant Mutation | Implied Polymerase Role |

| Polymerase-Competent (HEK 293T) | 83% | 12.7% | A→T Transversion | Combined activity of multiple TLS polymerases. nih.gov |

| hPol η-deficient | Reduced | 17.8% (Increased) | Not specified | hPol η performs error-free bypass. nih.gov |

| hPol κ-deficient | Reduced | 3.3% (Decreased) | Not specified | hPol κ is involved in error-prone bypass. nih.gov |

| hPol ζ-deficient | Reduced | 3.9% (Decreased) | Not specified | hPol ζ is involved in error-prone bypass. nih.gov |

| hPol η and hPol κ-deficient | 26% | Not specified | Not specified | hPol η and hPol κ play important roles in bypass. nih.gov |

| hPol ζ knockout & hPol κ knockdown | Not specified | 1.2% (Greatly Reduced) | Not specified | hPol κ and hPol ζ are critical for mutagenicity. nih.gov |

This table outlines the efficiency and fidelity of DNA replication bypass of a specific 6-NC adduct and the involvement of key TLS polymerases. nih.gov

Cell Cycle Progression and Checkpoint Activation

Cell cycle checkpoints are crucial for halting cell division to allow time for DNA repair. A key protein in this process is p53, which can induce cell cycle arrest or apoptosis in response to DNA damage. nih.gov Interestingly, exposure to 6-NC in human breast adenocarcinoma (MCF-7) and immortalized mammary epithelial (MCF-10A) cells does not lead to an increase in the total levels of p53 protein. nih.govresearchgate.net This lack of a p53 response is in stark contrast to the effects of many other DNA-damaging carcinogens and may prevent the activation of p53-mediated protective functions, such as DNA repair, contributing to 6-NC's high carcinogenicity. nih.govnih.gov

Despite the absence of a p53 induction, cellular responses are still observed:

In MCF-10A cells, 6-NC treatment leads to an increase in the p21Cip1 protein, a cyclin-dependent kinase inhibitor, and a subsequent increase in the proportion of cells in the G1 phase of the cell cycle. nih.gov This suggests the involvement of a p53-independent pathway for p21Cip1 regulation and G1 arrest. nih.gov

In MCF-7 cells, this effect on p21Cip1 and the cell cycle is not observed with 6-NC treatment. nih.gov However, the ultimate genotoxic metabolite of 6-NC, 1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C), does cause a significant induction of p53 in MCF-7 cells, highlighting the different cellular responses to the parent compound and its metabolites. nih.gov

Some research suggests that nitrosative stress, a condition relevant to nitro-PAH exposure, can actively suppress the activation of S-phase checkpoints, even in the presence of DNA damage or replication inhibitors. nih.govfsu.edu This failure to activate checkpoints could increase the risk of transmitting a damaged genome to daughter cells. nih.gov

Mechanistic Investigations of 6 Nitrochrysene Carcinogenesis

Carcinogenic Potency and Target Organ Specificity in Animal Models

6-Nitrochrysene (6-NC) is an environmental pollutant recognized for its potent carcinogenic activity in various animal models. acs.orgsigmaaldrich.comresearchgate.net Research has demonstrated distinct organ-specific carcinogenic effects, primarily targeting the mammary gland and colon in rats, and the lungs and liver in mice. nih.govinchem.orgaacrjournals.org The International Agency for Research on Cancer (IARC) has classified 6-NC as a Group 2A carcinogen, indicating it is probably carcinogenic to humans. nih.gov

This compound is a powerful mammary carcinogen in rats. nih.govoup.com Studies in female transgenic (Big Blue F344 × Sprague-Dawley) F1 rats have confirmed its ability to induce mammary adenocarcinomas. oup.comoup.com The carcinogenic activity of 6-NC in the mammary gland is linked to its metabolic activation into reactive intermediates that bind to DNA, forming adducts. acs.orgsigmaaldrich.com

The metabolic activation of 6-NC in the rat mammary gland involves a combination of ring oxidation and nitroreduction. acs.orgoup.com This process leads to the formation of ultimate genotoxic metabolites, such as trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C). oup.com This metabolite is considered the ultimate mutagen and carcinogen derived from 6-NC, as its mutational profile closely matches that observed for 6-NC in vivo. nih.govoup.com The primary DNA lesion identified in the mammary glands of rats treated with 6-NC is 5-(deoxyguanosin-N²-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene [5-(dG-N²-yl)-1,2-DHD-6-AC]. acs.orgnih.gov This specific adduct provides strong evidence for the combined ring-oxidation and nitroreduction pathway being the critical activation route in mammary carcinogenesis. acs.orgnih.gov

Interestingly, while the metabolite (±)-trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC) is a key intermediate, it is less potent as a mammary carcinogen than the parent compound, 6-NC. nih.gov Research suggests this difference in potency may be related to the differential effects of 6-NC and its metabolite on the aryl hydrocarbon receptor (AhR) and estrogen receptor alpha (ERα), both of which were found to be decreased in the mammary tissues of rats treated with 6-NC. nih.gov

Table 1: Summary of this compound Mammary Gland Carcinogenesis Research in Rats

| Finding | Animal Model | Key Metabolic Pathway | Major DNA Adduct | Reference |

| Potent mammary carcinogen | Female Sprague-Dawley & Transgenic (Big Blue F344 x Sprague-Dawley) F1 rats | Ring-oxidation and Nitroreduction | 5-(dG-N²-yl)-1,2-DHD-6-AC | acs.orgnih.govoup.comoup.com |

| Ultimate genotoxic metabolite | Rat mammary epithelial cells (in vitro) | Combined pathway | Not applicable | nih.govoup.com |

| Differential receptor effects | Rat mammary tissue | Not applicable | Not applicable | nih.gov |

In addition to the mammary gland, this compound is a known colon carcinogen in rats. asm.orgaacrjournals.org Intraperitoneal administration to newborn CD rats has been shown to induce colon adenomas/dysplasias and adenocarcinomas in both males and females. nih.govaacrjournals.org In one study, the incidence of colon adenomas/dysplasias was 23% in males and 44% in females, while adenocarcinomas occurred in 16% of males and 6% of females. nih.gov

The mechanism of colon carcinogenesis also involves metabolic activation. aacrjournals.org Studies analyzing DNA adduct formation in the target organ (colon) versus non-target organs (liver, lung) have shown that both nitroreduction and a combination of ring oxidation and nitroreduction pathways are active. nih.govaacrjournals.org The levels of DNA adducts derived from trans-1,2-dihydroxy-1,2-dihydroxy-6-aminochrysene were found to be higher than those from N-hydroxy-6-aminochrysene in the colon. aacrjournals.org This suggests that the combined pathway of ring oxidation and nitroreduction is a primary contributor to the activation of 6-NC as a colon carcinogen in the rat. aacrjournals.org DNA adducts, specifically 5-(deoxyguanosin-N²-yl)-6-aminochrysene, were detected in the colon of rats treated with this compound. nih.gov

Table 2: this compound-Induced Colon Tumorigenesis in CD Rats

| Sex | Tumor Type | Incidence | Reference |

| Male | Adenomas/Dysplasias | 23% | nih.gov |

| Adenocarcinomas | 16% | nih.gov | |

| Female | Adenomas/Dysplasias | 44% | nih.gov |

| Adenocarcinomas | 6% | nih.gov |

In contrast to its effects in rats, this compound primarily induces lung and liver tumors in mice. asm.orgnih.gov It is recognized as an extraordinarily potent lung and liver carcinogen in this species. asm.org Studies using newborn mice (including Swiss-Webster, CD-1, and ICR strains) have consistently shown high incidences of lung tumors (adenomas) in both sexes following intraperitoneal injection. nih.govaacrjournals.orgnih.goviarc.fr In several experiments, the incidence of lung tumors reached 100% in treated animals. nih.goviarc.fr

Liver tumor induction is also significant, though often with a higher susceptibility in males. nih.govoup.com For example, one study reported a 76% hepatic tumor incidence in males compared to 23% in females. oup.com Malignant lymphomas have also been observed in mice treated with this compound. inchem.orgoup.com

The metabolic activation pathway in mice is believed to proceed through ring-oxidation to form trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, which is then followed by nitro-reduction to trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene. nih.govnih.gov This latter compound is considered a proximate tumorigen. nih.gov Research has shown that human liver and lung tissues are also capable of metabolizing this compound to these known potent carcinogenic metabolites. nih.gov

Table 3: Pulmonary and Hepatic Tumorigenesis in Newborn Mice Treated with this compound

| Strain | Target Organ | Tumor Incidence | Reference |

| ICR | Lung (Adenoma) | 100% (both sexes) | nih.gov |

| CD-1 | Lung (Adenoma/Adenocarcinoma) | 100% | iarc.fr |

| Swiss-Webster | Lung (Tumors) | 85-90% | oup.com |

| Swiss-Webster | Liver (Tumors) | 76% (males), 23% (females) | oup.com |

| CD-1 | Liver (Tumors) | 90% (with H-ras mutations) | iarc.fr |

| Swiss-Webster | Malignant Lymphomas | 18-23% | oup.com |

Comparative Carcinogenicity with Related Nitro-PAHs and Polycyclic Aromatic Hydrocarbons

The carcinogenic potency of this compound becomes particularly evident when compared to its parent polycyclic aromatic hydrocarbon (PAH), chrysene (B1668918), and other nitro-PAHs. In newborn mouse assays, this compound is significantly more tumorigenic than chrysene. oup.com While chrysene induced liver tumors in 29% of male mice at a specific dose, this compound at a quarter of that dose induced liver tumors in 76% of males and 23% of females, in addition to inducing lung tumors and malignant lymphomas which were not seen with chrysene at that dose. oup.com

Compared to other nitro-PAHs, this compound also stands out. For instance, its carcinogenicity in the newborn mouse model is greater than that of 7-nitrobenz[a]anthracene (B1206480) and 6-nitrobenzo[a]pyrene. oup.com While this compound induced high incidences of both liver and lung tumors, 7-nitrobenz[a]anthracene and 6-nitrobenzo[a]pyrene were less active than their respective parent PAHs, benz[a]anthracene and benzo[a]pyrene (B130552). oup.com This highlights that the addition of a nitro group does not uniformly increase carcinogenic potency and that this compound possesses exceptional activity within this class of compounds. oup.com In the rat mammary gland, this compound has been shown to be a more potent carcinogen than benzo[a]pyrene (BaP). nih.gov

Table 4: Comparative Tumorigenicity in Newborn Mice (Liver Tumors, Males)

| Compound | Total Dose (nmol/mouse) | Liver Tumor Incidence (%) | Reference |

| This compound | 700 | 76 | oup.com |

| Chrysene | 700 | 29 | oup.com |

| Chrysene | 2800 | 41 | oup.com |

| 6-Nitrobenzo[a]pyrene | 560 | 28 | oup.com |

| Benzo[a]pyrene | 560 | 49 | oup.com |

| 7-Nitrobenz[a]anthracene | 2800 | 28 | oup.com |

| Benz[a]anthracene | 2800 | 79 | oup.com |

Molecular Pathogenesis and Cellular Signaling Pathways in Tumorigenesis

The carcinogenicity of this compound is rooted in its ability to damage DNA and alter critical cellular pathways that control cell proliferation and survival. nih.govuevora.pt The formation of DNA adducts can lead to mutations in key genes, such as oncogenes and tumor suppressor genes, initiating the process of carcinogenesis. oup.comuevora.pt

Mutations in the Ras family of oncogenes are a common feature in tumors induced by this compound, particularly in mouse lung tumors. iarc.frfrontiersin.org In a study of lung adenomas and adenocarcinomas from CD-1 mice treated with this compound, K-ras mutations were found in 88% of adenomas and 100% of the adenocarcinomas analyzed. iarc.fr Similarly, in liver tumors from CD-1 mice, 90% had an identical CAA to AAA mutation in H-ras codon 61. iarc.fr These findings indicate that ras gene activation is a frequent and likely early event in this compound-induced tumorigenesis in mice. frontiersin.orgaacrjournals.org

The role of the tumor suppressor gene p53 in this compound carcinogenesis is also an area of investigation. The p53 protein is a critical regulator of the cell cycle and apoptosis following DNA damage. nih.gov Studies using human breast cell lines (MCF-7 and MCF-10A) have examined the effects of this compound on p53 and its downstream target, p21Cip1. nih.govnih.gov In these studies, this compound treatment did not increase the total level of p53 protein. nih.gov However, an increase in p21Cip1 protein and a corresponding G1 phase cell cycle arrest were observed in MCF-10A cells, suggesting a p53-independent pathway of p21Cip1 induction. nih.govnih.gov In contrast, the metabolite 1,2-DHD-6-NHOH-C did cause a significant induction of p53 protein in MCF-7 cells. nih.gov The inability of some cells with damaged DNA to activate p53-dependent apoptosis may allow them to survive, thereby increasing the potential for mutagenic and carcinogenic outcomes. nih.gov

AhR- and ERα-Mediated Molecular Interference

The carcinogenic activity of this compound (6-NC) is intricately linked to its interaction with specific cellular receptors, namely the Aryl Hydrocarbon Receptor (AhR) and the Estrogen Receptor alpha (ERα). nih.gov 6-NC is a known AhR agonist, meaning it can bind to and activate this receptor. nih.govresearchgate.net The AhR is a transcription factor that plays a crucial role in mediating the cellular response to xenobiotics and is also involved in regulating cell cycle progression and crosstalk with ER-mediated signaling pathways. nih.govmdpi.complos.org

Research using human breast cancer cell lines (MCF-7) and rat models has revealed that treatment with 6-NC leads to a significant decrease in the protein expression of both AhR and ERα. nih.govaacrjournals.orgnih.gov This degradation of AhR and ERα is believed to occur through a proteasome-dependent mechanism. nih.gov Intriguingly, this effect appears to be specific to the parent compound. Studies have shown that its metabolite, trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC), does not cause a similar decrease in AhR and ERα protein levels. nih.govnih.govacs.org This differential effect on these critical receptors is hypothesized to be a key factor contributing to the higher carcinogenic potency of 6-NC compared to its 1,2-DHD-6-NC metabolite. nih.govnih.govacs.org

The interaction between AhR and ERα is complex and well-documented, with the activation of AhR often leading to an inhibition of ERα signaling. nih.govmdpi.com By binding to AhR, 6-NC may trigger both genomic and non-genomic responses that contribute to carcinogenesis. nih.gov These can include the regulation of enzymes involved in estrogen metabolism, which in turn affects ERα signaling, as well as the direct non-genomic effect of inducing the degradation of both the AhR and ERα proteins. nih.gov

Table 1: Effect of this compound and its Metabolite on AhR and ERα Protein Expression

| Compound | Cell/Tissue Type | Effect on AhR Protein | Effect on ERα Protein | Reference |

| This compound (6-NC) | MCF-7 Cells | Decreased | Decreased | nih.govnih.gov |

| This compound (6-NC) | Rat Mammary Tissue | Decreased | Decreased | nih.govnih.gov |

| 1,2-DHD-6-NC | MCF-7 Cells | No significant effect | No significant effect | nih.govnih.gov |

Kinase Signaling Pathways (e.g., MAPK, Akt)

Kinase signaling pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer. frontiersin.orgcellsignal.com Investigations into the effect of 6-NC on these pathways have sought to understand its mechanisms of action. The main effector pathways activated downstream of membrane receptors include the RAF/MEK/MAPK and PI3K/AKT cascades. frontiersin.org

Studies in MCF-7 human breast cancer cells examined the effects of 6-NC and its metabolite, 1,2-DHD-6-NC, on several key kinase proteins. nih.gov The results showed that both the parent compound and its metabolite induced the phosphorylation (activation) of p38 mitogen-activated protein kinase (MAPK). nih.gov However, neither compound had a significant effect on the phosphorylation or total protein levels of Akt, JNK, p53, c-myc, bcl-2, or PCNA. nih.govacs.org

Because both the highly carcinogenic 6-NC and its less potent metabolite 1,2-DHD-6-NC induced a similar response in p38 MAPK, researchers have suggested this particular effect may not be the primary driver of the difference in their carcinogenic activities. nih.gov However, research on other nitropolycyclic aromatic hydrocarbons, such as 1-nitropyrene (B107360), has demonstrated the activation of Akt and other MAPK members (ERK1/2, JNK). acs.orgresearchgate.net Specifically, the stabilization of Cyp1a1 mRNA by 1-nitropyrene was found to be mediated by the Akt pathway, but not by p38 MAPK. acs.orgacs.org This indicates the complexity of these signaling responses and that different nitro-PAHs may utilize distinct kinase pathways to exert their effects.

Table 2: Effects of 6-NC and 1,2-DHD-6-NC on Kinase Signaling Proteins in MCF-7 Cells

| Protein Target | Effect of 6-NC | Effect of 1,2-DHD-6-NC | Reference |

| p-p38 MAPK | Induced | Induced | nih.gov |

| p-Akt / Akt | No significant effect | No significant effect | nih.gov |

| p-JNK / JNK | No significant effect | No significant effect | nih.gov |

| p-p53 / p53 | No significant effect | No significant effect | nih.gov |

| c-myc | No significant effect | No significant effect | nih.gov |

| bcl-2 | No significant effect | No significant effect | nih.gov |

| PCNA | No significant effect | No significant effect | nih.gov |

Influence of Stereochemistry on Carcinogenic Activity

The metabolic activation of 6-NC is a critical step in its carcinogenesis, and the stereochemistry of its metabolites plays a significant role. acs.org One of the key metabolic pathways involves the ring-oxidation of 6-NC to form trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC), which is considered a proximate carcinogenic form. acs.orgacs.orgontosight.ai This dihydrodiol metabolite is chiral and exists as a pair of enantiomers: (-)-[R,R]-1,2-DHD-6-NC and (+)-[S,S]-1,2-DHD-6-NC. nih.gov

Metabolic studies using rat liver microsomes demonstrated a distinct stereoselectivity, producing the [R,R] and [S,S] enantiomers in a ratio of approximately 88:12, respectively. acs.orgaacrjournals.org This preference for the [R,R] enantiomer is significant because of the differing biological activities of the two isomers. In vitro mutagenicity assays using a mammary epithelial cell line revealed that the [R,R]-isomer is a substantially more potent mutagen than the [S,S]-isomer. acs.orgaacrjournals.org Furthermore, the types of mutations induced by the [R,R]-enantiomer in vitro closely matched those observed from the parent compound 6-NC in the mammary glands of rats in vivo. acs.org This led to the hypothesis that the [R,R]-1,2-DHD-6-NC was the key proximate carcinogen of 6-NC. acs.org

However, subsequent in vivo studies presented a more complex picture. When the pure [R,R] and [S,S] enantiomers were tested for carcinogenicity and mutagenicity directly in rats, they exerted similar potencies to each other. nih.govacs.org More importantly, both enantiomers were found to be less potent carcinogens than the parent compound, 6-NC. nih.govacs.org This suggests that while stereochemistry is crucial in determining the mutagenic potential of the dihydrodiol metabolites in vitro, the superior carcinogenicity of 6-NC in vivo is likely due to other factors, such as its unique effects on AhR and ERα signaling, which are not shared by its metabolites. nih.govnih.gov

Table 3: Comparison of In Vitro and In Vivo Activity of 1,2-DHD-6-NC Enantiomers

| Enantiomer | In Vitro Mutagenicity | In Vivo Carcinogenicity/Mutagenicity | Potency vs. 6-NC (In Vivo) | Reference |

| [R,R]-1,2-DHD-6-NC | Significantly more potent than [S,S]-isomer | Similar to [S,S]-isomer | Less potent | nih.govacs.orgacs.orgaacrjournals.org |

| [S,S]-1,2-DHD-6-NC | Less potent than [R,R]-isomer | Similar to [R,R]-isomer | Less potent | nih.govacs.orgacs.orgaacrjournals.org |

Endogenous Modulators of Carcinogenesis (e.g., Hormonal Factors)

The process of carcinogenesis initiated by chemical agents like this compound is not solely dependent on the properties of the carcinogen itself but can be significantly influenced by endogenous host factors. oup.comuevora.pt Hormonal factors are among the most critical modulators, particularly in hormone-responsive tissues like the mammary gland and liver. oup.combcpp.org

Exposure to ovarian hormones is a well-established risk factor for mammary cancer. researchgate.net Studies on various carcinogens have shown that sex hormones can dramatically influence susceptibility to cancer. For instance, in liver carcinogenesis, testosterone (B1683101) has been shown to enhance the development of tumors, while ovarian hormones are inhibitory. oup.com These hormones appear to affect the growth and proliferation of preneoplastic foci. oup.com

Table 4: Influence of Selected Endogenous Factors on Carcinogenesis

| Endogenous Factor | Tissue/Model | Observed Effect | Reference |

| Ovarian Hormones | Mammary Gland | Increased risk/promotion | oup.comresearchgate.net |

| Testosterone | Liver | Promotes tumor development | oup.com |

| Growth Hormone | Liver | Potent promoter of susceptibility | oup.com |

| Caloric Restriction | Liver (6-NC initiated) | Profoundly inhibits tumor formation | oup.comoup.comjst.go.jp |

Advanced Analytical Methodologies in 6 Nitrochrysene Research

Chromatographic Separation and Detection Techniques

Chromatography is fundamental to the analysis of 6-nitrochrysene, enabling its separation from complex mixtures before quantification. Both high-performance liquid chromatography and gas chromatography are extensively utilized, each coupled with specialized detection systems to achieve the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound. researchgate.net Its application is often coupled with various detection methods to enhance selectivity and sensitivity. A notable method involves HPLC with chemiluminescence detection for the determination of this compound in airborne particulates. ca.gov

Another powerful approach combines reversed-phase HPLC with on-line reduction and fluorescence detection. researchgate.net In this system, the separated nitro-PAHs are reduced post-column to their highly fluorescent amino derivatives, allowing for sensitive detection. For instance, this compound is reduced to 6-aminochrysene, which is then detected by a fluorescence detector. nih.gov This technique has been successfully applied to the analysis of various environmental samples, including soot and air particulate matter. researchgate.net The detection limits for this method are typically in the low picogram range. researchgate.net

Table 1: HPLC-Based Methodologies for this compound Analysis

| HPLC Method | Detection System | Application | Key Findings | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | Chemiluminescence | Airborne Particulates | Provides a sensitive method for determination. | ca.gov |

| Reversed-Phase HPLC | On-line Reduction and Fluorescence | Soot, Air Particulate Matter | Achieves low detection limits (pg range) by converting nitro-PAHs to fluorescent amino-PAHs. | researchgate.net |

| HPLC | Mass Spectrometry (MS) | General Nitro-PAH Analysis | Offers high selectivity and structural information. | researchgate.net |

Gas Chromatography (GC) Coupled with Mass Spectrometry and Electron Capture Detection

Gas chromatography (GC) is a cornerstone for the analysis of semi-volatile compounds such as this compound. When coupled with an Electron Capture Detector (ECD), GC becomes highly sensitive to electrophilic compounds like nitro-PAHs. oup.comnih.gov A method was developed for analyzing this compound in mainstream cigarette smoke using capillary GC-ECD, though the compound was not detected under the specific conditions of that study. oup.comnih.gov

The combination of GC with mass spectrometry (GC-MS) is the most widely employed technique for the definitive identification and quantification of this compound. uniba.itmdpi.com Specifically, using a mass spectrometer in the negative ion chemical ionization (NICI) mode provides exceptional sensitivity and selectivity for nitroaromatic compounds. nih.govresearchgate.net This GC-NICI-MS approach has been used to analyze this compound in diverse matrices, including urban dust standard reference materials and atmospheric particulate matter. researchgate.netnist.govnist.gov Furthermore, advanced techniques like purge-assisted headspace solid-phase microextraction (PA/HS-SPME) have been combined with GC-NCI-MS to determine trace levels of this compound in aqueous samples, achieving detection limits in the pg/mL range. nih.gov

Table 2: GC-Based Methodologies for this compound Analysis

| GC Method | Detection System | Application | Key Findings | Reference |

|---|---|---|---|---|

| Capillary GC | Electron Capture Detection (ECD) | Cigarette Smoke | Developed for analysis, but levels were below the detection limit (<1 ng/cigarette). | oup.comnih.gov |

| GC | Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) | Atmospheric Particulate Matter | A highly sensitive, selective, and widely used technique for nitro-PAH quantification. | researchgate.netnist.govnist.gov |

| GC | Triple Quadrupole Mass Spectrometry (QQQ-MS) | Particulate Matter (PM10) | A validated method for quantifying 14 NPAHs including this compound with high repeatability. | uniba.it |

| PA/HS-SPME-GC | Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) | Aqueous Samples | Enhanced extraction efficiency for high boiling point analytes like this compound, with LODs of 0.01-0.06 pg/mL. | nih.gov |

Mass Spectrometric Approaches for Metabolite and Adduct Analysis

Mass spectrometry is indispensable for the structural elucidation and sensitive detection of this compound metabolites and their covalent adducts with macromolecules like proteins and DNA.

Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS)

Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) is a highly sensitive ionization technique particularly suited for electrophoric compounds like nitro-PAHs. researchgate.net It is frequently coupled with GC for the quantitative analysis of this compound in environmental samples. nih.govresearchgate.netnist.govnist.gov The high sensitivity of NICI-MS also makes it suitable for biomonitoring studies. For example, GC-NICI-MS has been used to measure hemoglobin adducts of 6-aminochrysene, a metabolite of this compound, in human blood samples. nih.gov This demonstrates the capability of NICI-MS to detect biomarkers of exposure at very low concentrations. nih.gov

Atmospheric Pressure Chemical Ionization Time-of-Flight Mass Spectrometry (APCI-TOF-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique often interfaced with liquid chromatography. When coupled with a high-resolution Time-of-Flight (TOF) mass analyzer, it becomes a powerful tool for analyzing complex environmental and biological samples. researchgate.net The HPLC-APCI-TOF-MS technique has been used to complement other detection methods in the analysis of nitrated and oxygenated PAHs. researchgate.netnih.govdntb.gov.ua The high mass accuracy of TOF-MS allows for the determination of elemental compositions, which is crucial for the tentative identification of previously unknown metabolites and reaction products of this compound. researchgate.net

Spectroscopic Characterization Techniques for Metabolites and Adducts

While chromatographic and mass spectrometric methods are excellent for separation and detection, other spectroscopic techniques are often required for the unambiguous structural characterization of metabolites and DNA adducts. Although specific studies detailing the full spectroscopic characterization of this compound adducts are not widespread, methodologies applied to similar carcinogenic PAHs and aromatic amines provide a clear framework.

The analysis of carcinogen-DNA adducts often involves their isolation from biological matrices, followed by enzymatic hydrolysis to release the modified nucleosides. nih.govnih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone of this analysis, providing crucial information on the molecular weight and fragmentation pattern of the adduct, which helps to identify both the carcinogen and the nucleobase it is attached to. nih.gov

For a definitive structural assignment, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. researchgate.net High-resolution NMR would be used to determine the precise structure of an isolated this compound metabolite or adduct, including the stereochemistry and the exact site of attachment on the DNA base. researchgate.net This level of detailed characterization is essential for understanding the mechanisms by which these compounds exert their biological effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound and its derivatives. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for unambiguous structure confirmation.